
1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
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Biological Activity
1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with various carboxamide derivatives. The process is often optimized to enhance yield and purity. For instance, a recent study described a method that improves the efficiency of synthesizing pyrazole derivatives through cyclization reactions under controlled conditions .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have shown significant activity against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example, one study reported that specific pyrazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been assessed through various models. In vivo experiments using carrageenan-induced edema in rats revealed that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen . The mechanisms of action often involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have been studied for their potential as:
- Antimicrobial Agents : Some compounds demonstrated significant activity against bacterial strains such as E. coli and Staphylococcus aureus.
- Monoamine Oxidase Inhibitors : Certain derivatives showed promise in inhibiting MAO-A and MAO-B isoforms, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and inflammation pathways. These studies suggest that the compound can effectively bind to active sites, potentially leading to its observed biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.
For example, a notable method involves the reaction of 1-acetoacetyl derivatives with phenylhydrazine, followed by cyclization processes that utilize reagents such as phosphorous oxychloride or Lawesson's reagent, which have been shown to improve reaction efficiency while minimizing toxic solvent use like pyridine .
The biological applications of this compound are primarily linked to its pharmacological properties. Research indicates that derivatives of pyrazole compounds exhibit a range of activities:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies employing disc diffusion methods revealed significant antibacterial efficacy .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, demonstrating potential in scavenging free radicals and inhibiting oxidative stress-related pathways. This is crucial in the context of diseases linked to oxidative damage .
- Anti-inflammatory Effects : In vitro studies suggest that pyrazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Diabetes Management : A derivative related to this compound has been marketed in Japan for managing type 2 diabetes mellitus. Its mechanism involves enhancing insulin sensitivity and regulating blood glucose levels .
- Anticancer Research : Numerous pyrazole derivatives have been synthesized and tested for anticancer activity, showing promising results in inhibiting tumor cell proliferation across various cancer cell lines. The structural modifications play a critical role in enhancing their potency against specific cancer types .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and guiding further modifications for improved efficacy .
Properties
IUPAC Name |
2-ethyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-20-14(9-10-17-20)16(22)18-15-11-12(2)19-21(15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVGSOZNMMDEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.